molecular formula C24H22N2O4 B14985236 N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B14985236
M. Wt: 402.4 g/mol
InChI Key: RRXGSPLAWHYDPT-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, substituted with a pyridine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O4/c1-16-18-8-4-5-9-19(18)30-23(16)24(27)26(22-10-6-7-13-25-22)15-17-11-12-20(28-2)21(14-17)29-3/h4-14H,15H2,1-3H3

InChI Key

RRXGSPLAWHYDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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